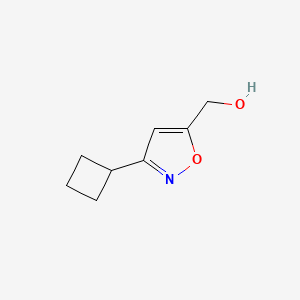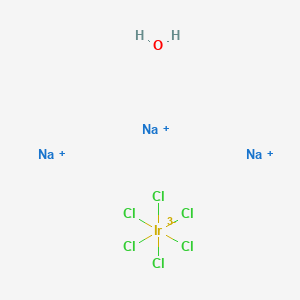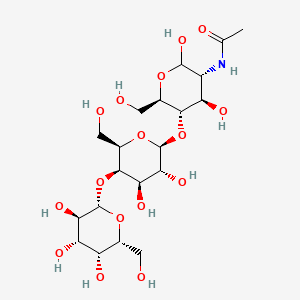
betaLacNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-lactam N-acetylglucosamine (betaLacNAc) is a compound that belongs to the beta-lactam family, which is characterized by a four-membered beta-lactam ring. This compound is significant in the field of antibiotics, particularly due to its role in inhibiting bacterial cell wall synthesis. Beta-lactam antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis .
Mécanisme D'action
Target of Action
Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, primarily target bacterial penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis . These PBPs are enzymes anchored in the bacterial cell membrane .
Mode of Action
Beta-lactam antibiotics work by covalently binding to PBPs, inhibiting their function and thereby disrupting peptidoglycan synthesis . This interaction results in the inhibition of cell wall synthesis, leading to bacterial cell death . Bacteria can achieve resistance to beta-lactams through the production of beta-lactamase enzymes, which can degrade beta-lactams .
Biochemical Pathways
Beta-lactam antibiotics interfere with the synthesis of peptidoglycan, a core component of the bacterial cell wall composed of glycan strands reinforced with peptide bridges . The disruption of this pathway leads to the inhibition of bacterial cell growth and eventual cell death .
Pharmacokinetics
Beta-lactam antibiotics are hydrophilic molecules and most beta-lactams are eliminated primarily through the kidneys . This makes their pharmacokinetics highly susceptible to alterations seen in critical illness . Strategies to overcome these pharmacokinetic alterations include extended infusions and therapeutic drug monitoring .
Result of Action
The result of beta-lactam antibiotics’ action is the inhibition of bacterial growth and cell death, followed by lysis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the structural integrity of the bacteria .
Action Environment
The efficacy of beta-lactam antibiotics can be influenced by various environmental factors. For instance, in aquaculture, factors affecting environmental persistence and ecological aspects of antibiotic resistance are considered when using beta-lactam antibiotics . Moreover, physiological alterations occurring in critically ill patients may limit our ability to optimally dose beta-lactam antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-lactam compounds are typically synthesized through various methods, including the Staudinger reaction, which involves the reaction of ketenes with imines to form beta-lactams. Another common method is the amide bond formation, where an amine reacts with a carboxylic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of beta-lactam antibiotics often involves fermentation processes using specific strains of bacteria or fungi. For example, penicillin is produced by the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired beta-lactam compound .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-lactam compounds undergo various chemical reactions, including:
Hydrolysis: Beta-lactam rings can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.
Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents to the beta-lactam ring, potentially enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of beta-lactam antibiotics results in the formation of penicilloic acids, which are inactive against bacteria .
Applications De Recherche Scientifique
Beta-lactam compounds, including betaLacNAc, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various heterocyclic compounds.
Biology: Studied for their role in inhibiting bacterial cell wall synthesis and their interactions with PBPs.
Medicine: Widely used as antibiotics to treat bacterial infections. Research is ongoing to develop new beta-lactam antibiotics with improved efficacy and resistance profiles.
Industry: Employed in the production of pharmaceuticals and as starting materials for the synthesis of other bioactive compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: Beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.
Cephalosporins: Contain a dihydrothiazine ring fused to the beta-lactam ring.
Carbapenems: Possess a pyrroline ring fused to the beta-lactam ring.
Monobactams: Feature a monocyclic beta-lactam structure.
Uniqueness of BetaLacNAc
This compound is unique due to its specific structure and functional groups, which confer distinct antibacterial properties. Its ability to inhibit a broad range of PBPs makes it a valuable compound in the development of new antibiotics. Additionally, modifications to the beta-lactam ring and attached substituents can enhance its activity and resistance to beta-lactamase enzymes .
Propriétés
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOITYCLKNIWNMP-QDRCFXCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568199.png)


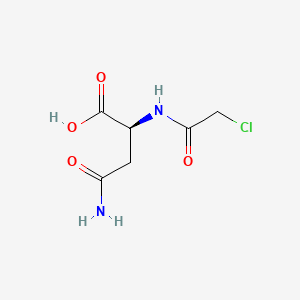
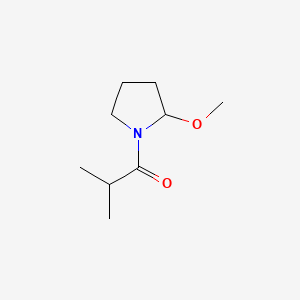
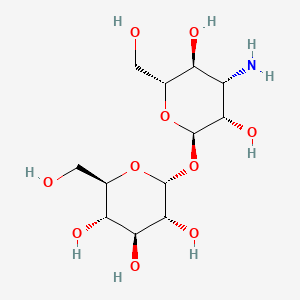
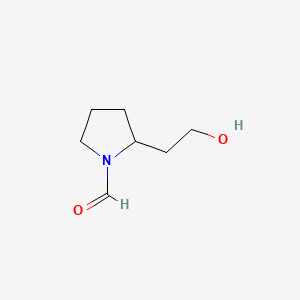
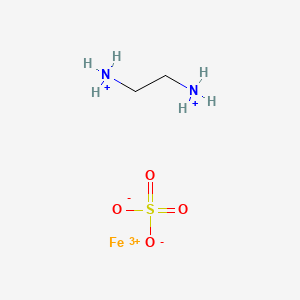
![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
